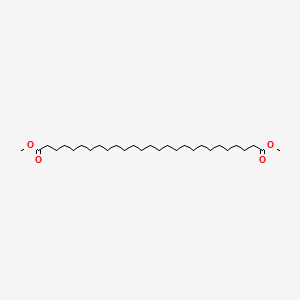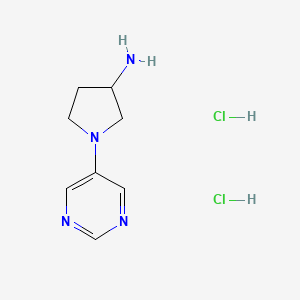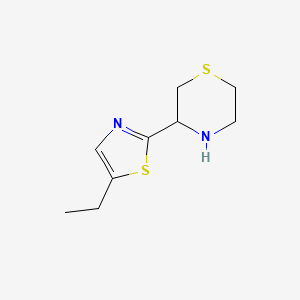
3-(5-Ethylthiazol-2-yl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Ethylthiazol-2-yl)thiomorpholine is a heterocyclic compound that contains both a thiazole ring and a thiomorpholine ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . Thiomorpholine, on the other hand, is a sulfur-containing morpholine derivative. The combination of these two rings in a single molecule can potentially lead to unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiazol-2-yl)thiomorpholine typically involves the formation of the thiazole ring followed by the introduction of the thiomorpholine moiety. One common method involves the reaction of 2-aminothiazole with ethyl bromide to form 5-ethylthiazole. This intermediate can then be reacted with thiomorpholine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods for this compound would depend on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiazol-2-yl)thiomorpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(5-Ethylthiazol-2-yl)thiomorpholine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Industry: It can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiazol-2-yl)thiomorpholine would depend on its specific application. In biological systems, thiazole-containing compounds often interact with enzymes and receptors, affecting various biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-(5-Ethylthiazol-2-yl)thiomorpholine is unique due to the presence of both a thiazole and a thiomorpholine ring in its structure. This combination can lead to distinct chemical and biological properties compared to other thiazole-containing compounds .
Properties
Molecular Formula |
C9H14N2S2 |
|---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
3-(5-ethyl-1,3-thiazol-2-yl)thiomorpholine |
InChI |
InChI=1S/C9H14N2S2/c1-2-7-5-11-9(13-7)8-6-12-4-3-10-8/h5,8,10H,2-4,6H2,1H3 |
InChI Key |
SMXRSOFTSSUSBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)C2CSCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


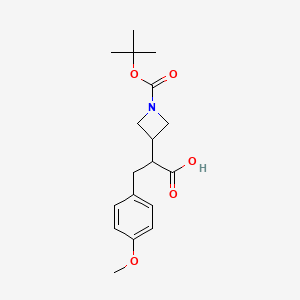


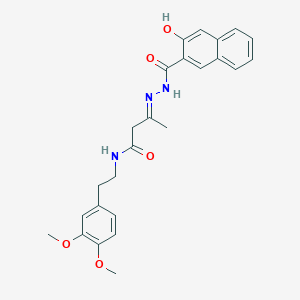


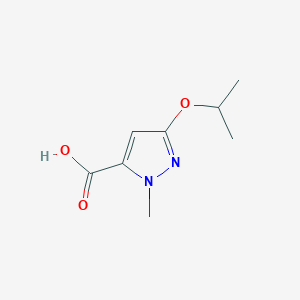

![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B12985051.png)
